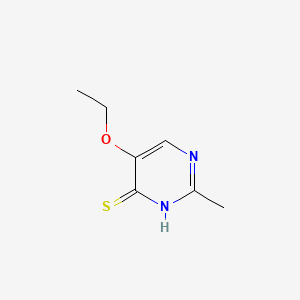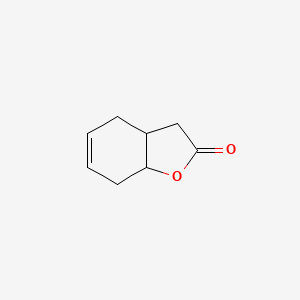
3-Bromo-4-methyloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-methyloxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by a bromine atom attached to the third carbon and a methyl group attached to the fourth carbon of the oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methyloxolan-2-one can be achieved through several methods. One common approach involves the bromination of 4-methyloxolan-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl₄) under light conditions . The reaction typically proceeds via a radical mechanism, where the bromine atom is introduced at the desired position on the oxolane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled reaction conditions. The use of automated systems and advanced purification techniques helps in obtaining high yields and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-methyloxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to 4-methyloxolan-2-one by using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Substitution: 3-Hydroxy-4-methyloxolan-2-one, 3-Amino-4-methyloxolan-2-one.
Reduction: 4-Methyloxolan-2-one.
Oxidation: 3-Bromo-4-methyloxolan-2-carboxylic acid.
Applications De Recherche Scientifique
3-Bromo-4-methyloxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of novel drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-methyloxolan-2-one involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the oxolane ring can undergo ring-opening reactions under specific conditions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-4-methyloxolan-2-one: Similar structure with a chlorine atom instead of bromine.
4-Methyloxolan-2-one: Lacks the halogen atom, making it less reactive in substitution reactions.
3-Bromo-2-oxopentanoic acid: Contains a similar bromine atom but has a different functional group.
Uniqueness
3-Bromo-4-methyloxolan-2-one is unique due to the presence of both a bromine atom and a methyl group on the oxolane ring, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
33693-68-4 |
|---|---|
Formule moléculaire |
C5H7BrO2 |
Poids moléculaire |
179.01 g/mol |
Nom IUPAC |
3-bromo-4-methyloxolan-2-one |
InChI |
InChI=1S/C5H7BrO2/c1-3-2-8-5(7)4(3)6/h3-4H,2H2,1H3 |
Clé InChI |
OEXUHHGBLDHIET-UHFFFAOYSA-N |
SMILES canonique |
CC1COC(=O)C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


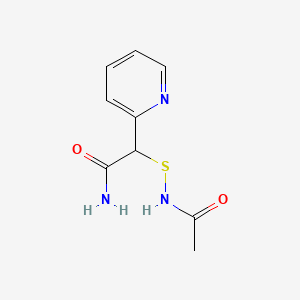
![3,3-Bis(2-methoxyphenyl)-3H-naphtho[2,1-b]pyran](/img/structure/B14685278.png)
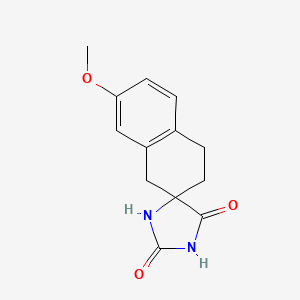
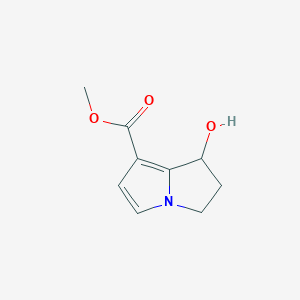
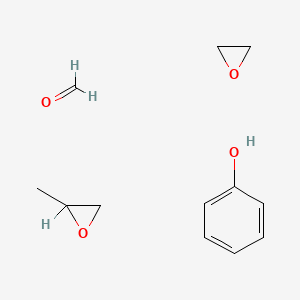
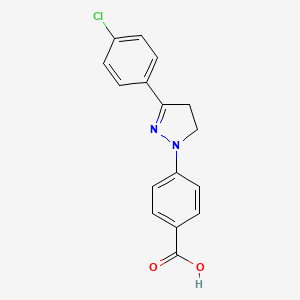
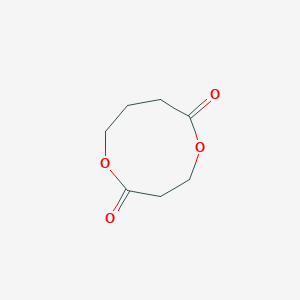

![methyl 3-carbamoyl-5-(2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B14685311.png)



